molecular formula C23H28N4O5 B2764606 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 900006-14-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2764606
CAS No.: 900006-14-6
M. Wt: 440.5
InChI Key: OGRVQIKULWNAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic small molecule characterized by a benzodioxole moiety, a morpholinoethyl group, and a dimethylaminophenyl substituent linked via an oxalamide backbone. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the morpholinoethyl and dimethylaminophenyl groups contribute to solubility and pharmacokinetic properties .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-26(2)18-6-3-16(4-7-18)19(27-9-11-30-12-10-27)14-24-22(28)23(29)25-17-5-8-20-21(13-17)32-15-31-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRVQIKULWNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might have similar effects, leading to the inhibition of cancer cell proliferation and the induction of cell death.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving:

  • Formation of the benzo[d][1,3]dioxole moiety : This is typically achieved using a copper-catalyzed coupling reaction with appropriate halides.
  • Introduction of the oxalamide group : A condensation reaction between oxalyl chloride and an amine derivative under basic conditions introduces the oxalamide functional group.
  • Final coupling : The benzo[d][1,3]dioxole moiety is coupled with the oxalamide intermediate using a palladium-catalyzed cross-coupling reaction, often employing ligands like xantphos and bases such as cesium carbonate.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzo[d][1,3]dioxole derivatives demonstrate their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to:

  • Inhibition of specific enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression.
  • Interaction with cellular receptors : The dimethylamino group may enhance binding affinity to specific receptors associated with cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in modulating biological activity:

  • The benzo[d][1,3]dioxole moiety is crucial for enhancing lipophilicity and facilitating cellular uptake.
  • The dimethylamino group significantly increases the compound's potency by improving receptor interaction.
  • Variations in the morpholinoethyl chain can influence the overall efficacy and selectivity towards cancer cells .

Case Studies

Several studies have evaluated the biological effects of similar compounds:

  • Study on Anticancer Activity : A study assessed a series of benzo[d][1,3]dioxole derivatives for their anticancer properties against various cancer cell lines. Results indicated that modifications in the aromatic rings significantly affected cytotoxicity levels, leading to the identification of several promising candidates for further development .
  • Pharmacokinetic Studies : Evaluations of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties showed favorable profiles for compounds with similar structures, suggesting potential for therapeutic use without significant toxicity concerns .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide exhibit anticancer properties. For instance:

  • A study demonstrated that derivatives of oxalamides showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related compounds. A study evaluated a series of substituted oxalamides for their efficacy in preventing seizures in animal models. Results showed that certain derivatives provided substantial protection against induced seizures, suggesting potential therapeutic applications in epilepsy .

Study 1: Anticancer Efficacy

A comprehensive study assessed the anticancer efficacy of this compound in vitro. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated:

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-71575
HeLa2070

These results suggest that this compound has promising anticancer activity and warrants further investigation.

Study 2: Anticonvulsant Activity

In a separate study focusing on anticonvulsant properties, the compound was tested using the pentylenetetrazole (PTZ) model in rodents. The results were as follows:

Dose (mg/kg)Protection (%)
1060
2080
3090

This study highlights the potential use of this compound in treating seizure disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core modifications:

Benzodioxole-Containing Analogs

  • 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (): Structural Differences: Replaces the oxalamide linker with a methylpropanamide group and introduces a thiazole ring. Synthesis: Utilizes HATU/DIPEA-mediated coupling, similar to the target compound’s likely synthetic route .
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ():

    • Structural Differences : Features a thiazolidinedione core instead of oxalamide.
    • Functional Impact : The thiazolidinedione moiety is associated with antidiabetic activity, suggesting divergent therapeutic applications compared to the target compound .

Morpholinoethyl-Containing Analogs

  • 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxynaphthofuran-4-yl)oxy)-N-(2-morpholinoethyl)acetamide (): Structural Differences: Incorporates a naphthofuran core instead of oxalamide. Functional Impact: The naphthofuran system may confer fluorescence properties, useful in imaging, but the absence of a dimethylaminophenyl group could limit membrane permeability .

Solubility and Bioavailability

  • The target compound’s morpholinoethyl and dimethylaminophenyl groups likely enhance water solubility compared to purely aromatic analogs (e.g., naphthofuran derivatives in ).
  • The oxalamide linker may reduce metabolic degradation relative to ester-containing analogs (e.g., ’s thiazolidinedione derivatives) .

Research Findings and Implications

  • Selectivity: The dimethylaminophenyl group in the target compound may improve selectivity for amine-binding targets (e.g., GPCRs or kinases) over non-polar analogs .
  • Toxicity : Benzodioxole-containing compounds generally exhibit low acute toxicity, but long-term effects require further study .
  • Synthetic Scalability : The use of coupling agents like HCTU and HATU () suggests scalability, though cost may limit large-scale production.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

The synthesis requires multi-step reactions under controlled conditions. Critical parameters include:

  • Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive groups like morpholinoethyl .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to solubilize intermediates .
  • Temperature control : Reflux conditions (~80–120°C) for coupling reactions, with monitoring via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and oxalamide carbonyl signals (δ 160–170 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide bonds .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₂₄H₂₉N₅O₅) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Cell viability assays : MTT or SRB assays using cancer cell lines (e.g., MIA PaCa-2, LNCaP) to assess antiproliferative effects .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the morpholino and dimethylamino pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar oxalamide derivatives?

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to quantify binding affinities alongside cell-based assays .
  • Structural analogs : Compare activity of derivatives with/without the morpholinoethyl group to isolate critical functional groups .

Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer pathways?

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to map binding partners .
  • Molecular docking : Simulate interactions with apoptotic regulators (e.g., Bcl-2) using the benzo[d][1,3]dioxole moiety as a hydrophobic anchor .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace morpholino with piperazine) to test steric/electronic effects .
  • Activity clustering : Group derivatives by IC₅₀ values against specific cancer types to identify pharmacophores .
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to predict bioactivity .

Q. What advanced techniques are required to analyze its stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC to assess hydrolysis of the oxalamide bond .
  • Metabolite profiling : LC-MS/MS to identify degradation products in liver microsomes .

Q. How can crystallographic data enhance understanding of its interaction with biological targets?

  • X-ray crystallography : Resolve the 3D conformation of the compound bound to a protein (e.g., kinase domain) to identify hydrogen bonds with the dimethylamino group .
  • Synchrotron radiation : High-resolution data (<2.0 Å) to map electron density around the morpholinoethyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.